![molecular formula C12H11NO2 B2995904 2-Amino-4-phenoxyphenol CAS No. 1607-51-8](/img/structure/B2995904.png)
2-Amino-4-phenoxyphenol
Overview
Description
2-Amino-4-phenoxyphenol is a chemical compound with the CAS Number: 1607-51-8 . It has a molecular weight of 201.22 and its IUPAC name is 2-amino-4-phenoxyphenol .
Molecular Structure Analysis
The InChI code for 2-Amino-4-phenoxyphenol is 1S/C12H11NO2/c13-11-8-10 (6-7-12 (11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Amino-4-phenoxyphenol is a powder that is stored at room temperature . It has a melting point of 107-108 degrees Celsius .Scientific Research Applications
Biocatalysis
2-Amino-4-phenoxyphenol: can be produced using enzymes from bacteria such as Pseudomonas pseudoalcaligenes JS45, which suggests its use in biocatalysis for the production of substituted o-aminophenols, useful as intermediates in various syntheses .
Synthesis of Aryloxy Phenols
A synthesis method for producing aryloxy phenols like 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol has been developed, which involves the displacement of halogenated benzene with resorcinol. This method could potentially be applied to synthesize derivatives of 2-Amino-4-phenoxyphenol .
Multicomponent Reactions (MCRs)
2-Amino-4-phenoxyphenol: could be used in MCRs for the synthesis of bioactive compounds. For example, a library of 2-amino-4H-benzopyran derivatives has been reported via condensation of aromatic aldehyde, malononitrile, and dimedone catalyzed by amine-functionalized silica magnetic nanoparticles .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and aromatic stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially altering cellular processes .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown cytotoxicity against breast cancer cell lines . This suggests that 2-Amino-4-phenoxyphenol may also have potential anticancer properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-phenoxyphenol. For instance, the temperature of the environment can affect the rate of reaction and the stability of the compound . Additionally, the presence of other molecules in the environment can influence the compound’s reactivity and its interactions with its targets .
properties
IUPAC Name |
2-amino-4-phenoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFAQXHLFJZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenoxyphenol |
Synthesis routes and methods
Procedure details
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